molecular formula C19H12N6 B13846401 6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline

6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline

Cat. No.: B13846401
M. Wt: 324.3 g/mol
InChI Key: WBUVJZSXWVPDIF-UHFFFAOYSA-N
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Description

6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The unique structure of this compound makes it an interesting target for synthetic chemists and researchers in various fields.

Preparation Methods

One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with an appropriate quinazoline derivative under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrazole ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the nitrogen atoms in the pyrazole and pyridine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and quinazoline rings. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound has been studied for its potential as a biological probe to investigate cellular processes and molecular interactions.

    Medicine: It has shown promise as a lead compound in the development of new drugs, particularly for targeting specific enzymes and receptors involved in various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrazolopyridine and quinazoline moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H12N6

Molecular Weight

324.3 g/mol

IUPAC Name

6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline

InChI

InChI=1S/C19H12N6/c1-2-17-16(18(23-11-22-17)12-3-5-20-6-4-12)8-13(1)14-7-15-10-24-25-19(15)21-9-14/h1-11H,(H,21,24,25)

InChI Key

WBUVJZSXWVPDIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CN=C4C(=C3)C=NN4)C(=NC=N2)C5=CC=NC=C5

Origin of Product

United States

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